1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carbohydrazide
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Overview
Description
1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carbohydrazide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with an amino-oxadiazole moiety and a carbohydrazide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carbohydrazide typically involves multiple steps One common method starts with the preparation of the 4-amino-1,2,5-oxadiazole ring, which is then coupled with a piperidine derivativeSpecific reagents and solvents, such as toluene and anhydrous ammonia, are often used in these reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Techniques like flash column chromatography and recrystallization are employed for purification .
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
Major products formed from these reactions include nitro derivatives, reduced oxadiazole compounds, and substituted amino derivatives.
Scientific Research Applications
1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino-oxadiazole derivatives and piperidine-based molecules. Examples are:
- 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 1-(4-Amino-1,2,5-oxadiazol-3-yl)-N’-((E)-1-{4-[(4-methylbenzyl)oxy]phenyl}ethylidene)-4-(4-morpholinylmethyl)-1H-1,2,3-triazole-5-carbohydrazide .
Uniqueness
1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H14N6O2 |
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Molecular Weight |
226.24 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)piperidine-4-carbohydrazide |
InChI |
InChI=1S/C8H14N6O2/c9-6-7(13-16-12-6)14-3-1-5(2-4-14)8(15)11-10/h5H,1-4,10H2,(H2,9,12)(H,11,15) |
InChI Key |
CLUVYUCXQQDGHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NN)C2=NON=C2N |
Origin of Product |
United States |
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